4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide
Description
8-Amino-4-methyl-6-(methylthio)-4H-pyrimido[4,5-e]-1,2,4-thiadiazine 1,1-dioxide is a heterocyclic compound featuring a pyrimido[4,5-e] fused ring system with a 1,2,4-thiadiazine 1,1-dioxide core. Its synthesis involves the cyclization of 4,6-diamino-2-methylthio-5-pyrimidinesulfonamide using triethyl orthoformate under controlled heating (120–130°C), yielding the target compound without N-alkylation . The molecular formula is C₇H₉N₆O₂S₂, confirmed by elemental analysis (C: 32.42%; H: 3.50%; N: 27.01%; S: 24.73%) . Sodium borohydride reduction of this compound produces its 3,4-dihydro derivative (23), indicating the presence of a reducible double bond in the thiadiazine ring .
Properties
CAS No. |
74039-27-3 |
|---|---|
Molecular Formula |
C7H9N5O2S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C7H9N5O2S2/c1-12-3-9-16(13,14)4-5(8)10-7(15-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
IHMDDIHFHVUQEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=C(N=C(N=C21)SC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the heterocyclic ring. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrido-Fused Derivatives
- 3-Chloro-7-methyl-(7H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (4b) : Features a pyrido[4,3-e] fused ring with 3-chloro and 7-methyl substituents. Synthesized via hot solution decantation, it exhibits potassium channel-opening activity, highlighting the role of pyrido-fused systems in cardiovascular therapeutics .
- 3-Alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides: These derivatives adopt tautomeric forms depending on substituents, influencing conformational stability and receptor binding. X-ray studies confirm the dominance of the 3,4-dihydro tautomer in unsubstituted analogs, critical for modulating pharmacological activity .
Thieno-Fused Derivatives
- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Contains a thieno[3,2-e] fused ring with 4-allyl and 6-chloro groups. Synthesized via borohydride reduction and distillation, it acts as an AMPA receptor positive allosteric modulator (PAM), demonstrating the impact of sulfur-containing fused rings on neuroactivity .
Substituent Variations
Pharmacological Activities
- Potassium Channel Modulation : Pyrido-fused derivatives (e.g., 4b) show potent potassium channel-opening activity, reducing vascular smooth muscle contraction .
- Antiviral Potential: Pyrimido-thiadiazine dioxides with methylthio and amino groups are under study for anti-HIV activity, leveraging their ability to interfere with viral replication enzymes .
- Neuroactive Effects: Thieno-fused analogs (e.g., 26) act as AMPAR PAMs, suggesting applications in treating cognitive disorders .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Fused Ring System | Substituents | Pharmacological Activity |
|---|---|---|---|
| 8-Amino-4-methyl-6-(methylthio)-4H-pyrimido[4,5-e]-thiadiazine 1,1-dioxide | Pyrimido[4,5-e] | 4-methyl, 6-(methylthio), 8-amino | Antiviral (potential) |
| 3-Chloro-7-methyl-(7H)-pyrido[4,3-e]-thiadiazine 1,1-dioxide (4b) | Pyrido[4,3-e] | 3-chloro, 7-methyl | Potassium channel opener |
| 4-Allyl-6-chloro-4H-thieno[3,2-e]-thiadiazine 1,1-dioxide (26) | Thieno[3,2-e] | 4-allyl, 6-chloro | AMPAR PAM |
Research Findings and Implications
Pyrido-fused systems exhibit superior ion channel modulation, while thieno-fused derivatives excel in neurological applications . Future studies should explore the antiviral mechanisms of pyrimido-thiadiazines and optimize substituents for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
